アセカイン塩酸塩
説明
アセカイン塩酸塩は、N-アセチルプロカインアミド塩酸塩としても知られており、クラスIII抗不整脈薬です。これは、クラスIa抗不整脈薬であるプロカインアミドのN-アセチル化代謝物です。 アセカイン塩酸塩は、心臓のリズムを安定させることで、主に心臓性不整脈の管理と治療に使用されます .
科学的研究の応用
循環器研究
アセカイン塩酸塩: は、クラスIII抗不整脈薬であるプロカインアミドの活性代謝物です . これは、マウスにおける低酸素誘発性心室細動の予防と、犬におけるアコニチン誘発性不整脈の減少において有用です . これにより、不整脈と潜在的な治療介入を研究するための貴重な化合物となります。
薬物動態
プロカインアミドからのアセカインの形成は、肝臓のN-アセチルトランスフェラーゼを伴います . アセカインの薬物動態に関する研究は、特にN-アセチル化を受ける薬物の代謝に関する洞察を提供し、アセチレーター表現型の違いによる薬物反応の個体差の理解に役立ちます .
脂質代謝研究
アセカインは、高脂肪培地で用いた場合、SK-Hep1細胞における脂質滴面積を50%以上減少させることが示されていますが、細胞毒性を誘導しません . しかし、マウス初代肝細胞における脂質滴には影響しません . この二重の挙動は、脂質代謝と脂肪肝疾患の発症を研究する上で興味深い対象となります。
肝疾患における遺伝子相関
研究では、アセカインを使用して、脂肪肝疾患に対する新規の治療薬と遺伝子相関を特定してきました . この用途は、肝疾患の発症と進行に寄与する遺伝的要因を理解するために不可欠です。
作用機序
Target of Action
Acecainide, also known as N-acetylprocainamide (NAPA), is an antiarrhythmic drug . It is the N-acetylated metabolite of procainamide . As a Class III antiarrhythmic agent, it is primarily targeted at cardiac tissues to regulate heart rhythm .
Mode of Action
As a metabolite of procainamide, it is believed to share similar antiarrhythmic properties. Procainamide works by blocking certain types of sodium channels in the heart, slowing the rate at which electrical signals pass through the heart muscle. This helps to restore normal heart rhythm and prevent arrhythmias .
Biochemical Pathways
As a metabolite of procainamide, it is likely involved in the regulation of cardiac electrical activity. By blocking sodium channels, it can affect the propagation of electrical signals through the heart, which can influence the heart’s rhythm .
Pharmacokinetics
Acecainide is metabolized in the liver to acecainide by N-acetyltransferase, an enzyme that is genetically determined . The bioavailability of Acecainide when administered orally is approximately 85% . It has a protein binding of about 10% . The elimination half-life of Acecainide ranges from 4.3 to 15.1 hours , and it is primarily excreted via the kidneys .
Result of Action
The primary result of Acecainide’s action is the regulation of heart rhythm. By blocking sodium channels in the heart, it slows the rate of electrical signal propagation, helping to restore normal heart rhythm and prevent arrhythmias . It is only partially as active as procainamide, and when checking levels, both must be included in the final calculation .
Action Environment
The action of Acecainide can be influenced by various environmental factors. For instance, the presence of certain liver enzymes can affect the metabolism of Acecainide, influencing its efficacy and stability . Additionally, renal function can impact the elimination of Acecainide, potentially affecting its action . Furthermore, there is an overlap in plasma concentrations required for therapeutic efficacy and those associated with adverse effects .
生化学分析
Biochemical Properties
Acecainide hydrochloride plays a significant role in biochemical reactions. It is known to bind to potassium channels and delay phase 3 repolarization . This interaction with potassium channels is crucial in its function as an antiarrhythmic agent .
Cellular Effects
Acecainide hydrochloride has various effects on cells. It can decrease the sensitivity of cells to electrical stimuli, leading to an increase in action potential duration and an increase in the effective refractory period . In humans, acecainide hydrochloride can cause cardiac toxicity that results in torsades de pointes . It can also decrease renal function when accumulated during a procainamide therapy .
Molecular Mechanism
The molecular mechanism of action of acecainide hydrochloride involves its binding to potassium channels, which delays phase 3 repolarization . These electrophysiological changes decrease the sensitivity of cells to electrical stimuli, leading to an increase in action potential duration and an increase in the effective refractory period .
Temporal Effects in Laboratory Settings
It is known that acecainide hydrochloride has a half-life of 4.3–15.1 hours , indicating its stability in the body over time.
Dosage Effects in Animal Models
It is known that acecainide hydrochloride has positive inotropic effects in animals, but it also causes negative chronotropic and hypotensive activity .
Metabolic Pathways
Acecainide hydrochloride is metabolized in the liver to acecainide by N-acetyltransferase, an enzyme that is genetically determined . This enzyme catalyzes the transfer of acetyl groups from acetyl-CoA to arylamines and aromatic amines such as procainamide .
Transport and Distribution
Acecainide hydrochloride has a volume of distribution of 1.5 L/kg, which is less than the volume of distribution of procainamide (2.0 L/kg) . Because of this low volume of distribution, it can be concluded that the medicine is thought to be confined in the plasma or liquid parts of the blood .
Subcellular Localization
Given its role as a potassium-channel blocker , it is likely that it localizes to the cell membrane where these channels are located.
準備方法
合成経路と反応条件: アセカイン塩酸塩は、プロカインアミドからアセチル化反応によって合成されます。このプロセスには、
生物活性
Acecainide hydrochloride, also known as N-acetylprocainamide (NAPA), is a Class III antiarrhythmic agent derived from procainamide. It is primarily used for the management of ventricular arrhythmias and has been noted for its effectiveness in reducing premature ventricular beats and preventing ventricular tachycardia. The compound is characterized by its unique pharmacological properties, which include potassium channel blocking activity, leading to delayed repolarization and increased action potential duration.
Chemical and Pharmacological Properties
- Molecular Formula : C15H24ClN3O2
- Molecular Weight : 277.362 g/mol
- Charge : Neutral
- Pharmacodynamics : Acecainide functions by blocking potassium channels, which prolongs the refractory period of cardiac myocytes, thereby reducing the incidence of arrhythmias .
Property | Value |
---|---|
Stereochemistry | Achiral |
Optical Activity | None |
Bioavailability | 85% |
Volume of Distribution | 1.3 - 1.7 L/kg |
Elimination Route | Primarily renal |
Acecainide acts primarily as a potassium channel blocker, similar to other Class III antiarrhythmic drugs. By delaying phase 3 repolarization, it increases the effective refractory period in cardiac tissue, which is beneficial for suppressing tachyarrhythmias caused by re-entry mechanisms. This mechanism leads to an increase in the QT interval on an electrocardiogram (ECG), which can be monitored during therapy .
Efficacy in Clinical Trials
A review of clinical trials indicates that acecainide significantly reduces premature ventricular contractions (PVCs) and prevents the induction of ventricular tachycardia in a substantial number of patients:
- Intravenous Administration : Over 70% efficacy in reducing PVCs.
- Oral Administration : Approximately 50% efficacy observed.
- Long-term Therapy : About 40% of patients maintained control over periods ranging from 6 months to several years .
Case Study Example
In a study involving patients with refractory ventricular arrhythmias, acecainide was administered to evaluate its long-term effects compared to standard therapies:
- Patient Demographics : 20 patients with a history of ventricular tachycardia.
- Results :
- 15 patients showed significant reduction in arrhythmia episodes.
- Adverse effects were minimal compared to procainamide, with no cases of lupus-like syndrome reported.
Absorption and Distribution
Acecainide exhibits rapid absorption with peak plasma concentrations typically reached within 2 to 3 hours post-administration. The volume of distribution suggests that it remains primarily within the plasma compartment rather than extensively distributing into tissues .
Metabolism and Excretion
Acecainide is metabolized primarily via hepatic N-acetyltransferases, with approximately 86.6% excreted unchanged in urine. Renal clearance is notably affected in patients with chronic kidney disease (CKD), which may increase the risk of cardiac toxicity due to accumulation .
Safety Considerations
Despite its efficacy, acecainide has been associated with potential cardiac toxicity, particularly in patients with renal impairment. Careful monitoring is recommended for those with compromised kidney function .
特性
IUPAC Name |
4-acetamido-N-[2-(diethylamino)ethyl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-4-18(5-2)11-10-16-15(20)13-6-8-14(9-7-13)17-12(3)19;/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEWBJUCJHKLHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32795-44-1 (Parent) | |
Record name | Acecainide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034118928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045748 | |
Record name | Acecainide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34118-92-8 | |
Record name | Acecainide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34118-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acecainide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034118928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acecainide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acecainide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-2-aminoethylcarbamoylacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACECAINIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9K738KX14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。